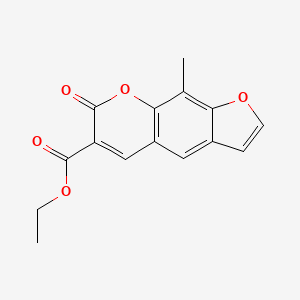
L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure, which includes a combination of L-Methionine and a bis(2-chloroethyl)amino group attached to a phenylacetyl moiety. Its distinct molecular configuration makes it a subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- typically involves multiple steps. One common method includes the acylation of L-Methionine with 4-(bis(2-chloroethyl)amino)phenylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents like dichloromethane or chloroform are often used to dissolve the reactants, and catalysts such as triethylamine may be employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process is carefully monitored to ensure high yield and purity. Post-reaction, the product is typically purified using techniques like recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to a simpler amine group.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler amines.
Applications De Recherche Scientifique
L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various functional groups.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interfere with DNA replication.
Industry: It is used in the synthesis of other complex organic compounds and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism by which L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- exerts its effects involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form cross-links with DNA, thereby inhibiting DNA replication and transcription. This makes it a potential candidate for anticancer therapies. The compound may also interact with proteins and enzymes, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Melphalan: Another compound with a bis(2-chloroethyl)amino group attached to a phenylalanine moiety.
Sarcolysine: Similar to melphalan but with a different amino acid component.
Uniqueness
L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- is unique due to its combination of L-Methionine and the bis(2-chloroethyl)amino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
53185-17-4 |
|---|---|
Formule moléculaire |
C17H24Cl2N2O3S |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
(2S)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H24Cl2N2O3S/c1-25-11-6-15(17(23)24)20-16(22)12-13-2-4-14(5-3-13)21(9-7-18)10-8-19/h2-5,15H,6-12H2,1H3,(H,20,22)(H,23,24)/t15-/m0/s1 |
Clé InChI |
ZRWLUJRSNUDUPJ-HNNXBMFYSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
SMILES canonique |
CSCCC(C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


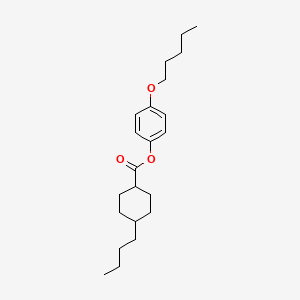
![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)
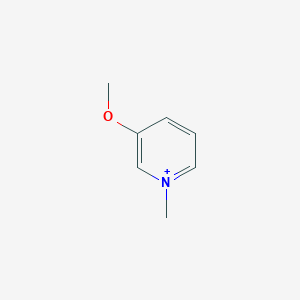
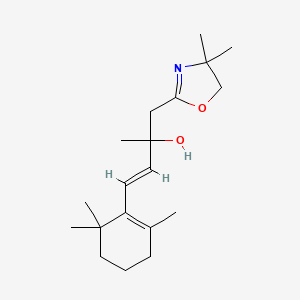


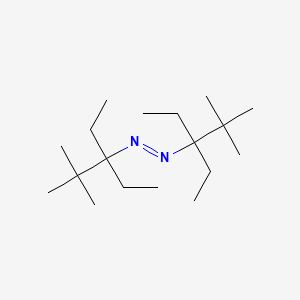

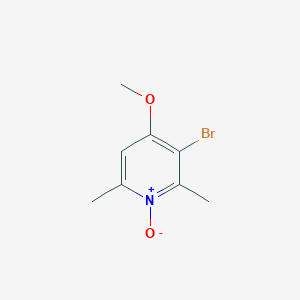
![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)


